molecular formula C5H10Br2ClN B6183653 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride CAS No. 2624142-27-2

2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B6183653
CAS No.: 2624142-27-2
M. Wt: 279.4
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Description

2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10Br2N·HCl It is known for its unique structure, which includes a dibromocyclopropyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride typically involves the reaction of 2,2-dibromocyclopropane with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the dibromocyclopropyl group to less brominated or non-brominated derivatives.

    Substitution: The bromine atoms in the dibromocyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols. Substitution reactions can result in the formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The dibromocyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-dichlorocyclopropyl)ethan-1-amine hydrochloride
  • 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride
  • 2-(2,2-diiodocyclopropyl)ethan-1-amine hydrochloride

Uniqueness

2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride is unique due to the presence of the dibromocyclopropyl group, which imparts distinct reactivity and properties compared to its dichloro, difluoro, and diiodo analogs. The bromine atoms provide specific steric and electronic effects that influence the compound’s behavior in chemical reactions and biological interactions.

Properties

CAS No.

2624142-27-2

Molecular Formula

C5H10Br2ClN

Molecular Weight

279.4

Purity

95

Origin of Product

United States

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